molecular formula C16H13N2O+ B579370 Anilino-naphthalen-2-yl-oxoazanium CAS No. 16914-55-9

Anilino-naphthalen-2-yl-oxoazanium

Katalognummer: B579370
CAS-Nummer: 16914-55-9
Molekulargewicht: 249.293
InChI-Schlüssel: ZRWWTNKEBPJCKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anilino-naphthalen-2-yl-oxoazanium is an organic compound with the molecular formula C16H12N2O It is a member of the azoxy compounds, which are characterized by the presence of an N=N-O functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Anilino-naphthalen-2-yl-oxoazanium typically involves the reaction of naphthalene derivatives with phenylhydrazine under oxidative conditions. One common method includes the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate to facilitate the formation of the azoxy group. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Anilino-naphthalen-2-yl-oxoazanium can undergo various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitro compounds.

    Reduction: Reduction of the azoxy group can yield amines or azo compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of naphthalene and phenyl rings.

    Reduction: Amines or azo compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Anilino-naphthalen-2-yl-oxoazanium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Anilino-naphthalen-2-yl-oxoazanium involves its interaction with molecular targets through the azoxy group. This functional group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Phenylazo)naphthalene: Similar structure but with an azo group instead of an azoxy group.

    2-(Phenylhydrazono)naphthalene: Contains a hydrazone group.

    2-(Phenyl-NNO-azoxy)benzene: Similar azoxy group but with a benzene ring instead of a naphthalene ring.

Uniqueness

Anilino-naphthalen-2-yl-oxoazanium is unique due to the presence of both naphthalene and phenyl rings connected by an azoxy group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

16914-55-9

Molekularformel

C16H13N2O+

Molekulargewicht

249.293

IUPAC-Name

anilino-naphthalen-2-yl-oxoazanium

InChI

InChI=1S/C16H13N2O/c19-18(17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H,17,19)/q+1

InChI-Schlüssel

ZRWWTNKEBPJCKR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N[N+](=O)C2=CC3=CC=CC=C3C=C2

Synonyme

2-(Phenyl-NNO-azoxy)naphthalene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.